molecular formula C16H17NO4S B6412196 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261913-92-1

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6412196
CAS RN: 1261913-92-1
M. Wt: 319.4 g/mol
InChI Key: TVBVKKDBIGBUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid (4-MDSM) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. It has a molecular weight of 264.3 g/mol and a melting point of 166-168°C. 4-MDSM is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions. It is also used as a fluorescent probe in fluorescence spectroscopy and as a substrate in enzymatic assays. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% has been used to study the properties of proteins and other biomolecules in vitro.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that its sulfonate group is responsible for its activity. The sulfonate group can act as an acid and can form hydrogen bonds with the amino acid side chains of proteins. This interaction can alter the structure and function of proteins, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% are not yet fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, and other biomolecules. For example, it has been reported to inhibit the activity of some enzymes, such as cytochrome P450, and to increase the activity of others, such as glutathione S-transferase. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% has been shown to affect the structure and function of proteins, leading to changes in their activity.

Advantages and Limitations for Lab Experiments

The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively simple and efficient synthesis method, and can be used to produce large quantities of the compound. In addition, it is relatively inexpensive and non-toxic, making it safe to use in a variety of laboratory settings. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. The compound is not very stable and can degrade over time. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in a given experiment.

Future Directions

The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% in scientific research has a number of potential future directions. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it can have on proteins and other biomolecules. In addition, the development of new and improved synthesis methods for 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% could lead to more efficient and cost-effective production of the compound. Finally, the development of new and improved analytical techniques could enable more accurate and precise measurements of the compound, which could lead to a better understanding of its effects in laboratory experiments.

Synthesis Methods

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% is synthesized by a process known as sulfonation. In this process, 4-methylbenzoic acid is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction yields 4-(4-N,N-dimethylsulfamoylphenyl)-3-methylbenzoic acid as the product. This method is simple and efficient, and can be used to produce large quantities of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95%.

properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-10-13(16(18)19)6-9-15(11)12-4-7-14(8-5-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBVKKDBIGBUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid

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